molecular formula C28H47N2NaO8S B1663821 Sodium N-(N-choloylglycyl)taurinate CAS No. 41945-48-6

Sodium N-(N-choloylglycyl)taurinate

Cat. No.: B1663821
CAS No.: 41945-48-6
M. Wt: 594.7 g/mol
InChI Key: PUODKHBECQMSKY-NSTYFPSKSA-M
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Description

Sodium N-(N-choloylglycyl)taurinate: is a bile salt derived from the conjugation of cholic acid with glycine and taurineThis compound is a white to off-white solid with a molecular formula of C28H47N2NaO8S and a molecular weight of 594.74 g/mol . It is soluble in water and ethanol but insoluble in ether . This compound is primarily used in the medical and pharmaceutical industries due to its role in bile acid metabolism and its ability to enhance the absorption of fat-soluble vitamins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium N-(N-choloylglycyl)taurinate can be synthesized through the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves:

    Precipitation: Bile or bile calcium salts are treated with hydrochloric acid to precipitate bile salts.

    Purification: The crude product is dissolved in alcohol, treated with sodium hydroxide, and filtered.

Chemical Reactions Analysis

Types of Reactions: Sodium N-(N-choloylglycyl)taurinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various bile acid derivatives and modified bile salts .

Properties

CAS No.

41945-48-6

Molecular Formula

C28H47N2NaO8S

Molecular Weight

594.7 g/mol

IUPAC Name

sodium;2-[[2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetyl]amino]ethanesulfonate

InChI

InChI=1S/C28H48N2O8S.Na/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32;/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,23?,26?,27-,28+;/m0./s1

InChI Key

PUODKHBECQMSKY-NSTYFPSKSA-M

SMILES

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]

Isomeric SMILES

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]

41945-48-6

Synonyms

sodium tauroglycocholate
tauroglycocholic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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